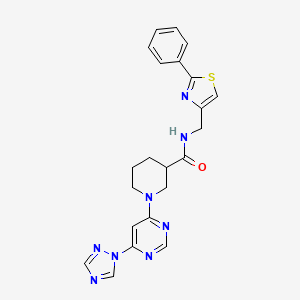![molecular formula C19H22FN3O3S B2707175 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899996-99-7](/img/structure/B2707175.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
- Antiviral Research Benzamide-based compounds, including derivatives of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, have demonstrated notable antiviral activities against the H5N1 influenza virus. Researchers are investigating their potential as antiviral therapeutics.
- Anticancer Properties Novel derivatives of this compound have been explored for their anticancer applications. These studies aim to identify potential chemotherapeutic agents that can selectively target cancer cells.
- Researchers have synthesized and screened a novel series of benzimidazole derivatives, including N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, to assess their inhibitory effects on urease enzymes .
- It exhibits selectivity for ENT2 over ENT1. Structure-activity relationship studies revealed key features necessary for inhibitory effects on both ENT1 and ENT2 .
- Molecular docking analyses suggest that the binding site of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide in ENT1 may differ from that of conventional inhibitors .
Urease Inhibition for Bacterial Infections
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Molecular Docking and Binding Sites
Irreversible and Non-competitive Inhibition
Mechanism of Action
Target of Action
It is known that similar compounds have shown high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds interact excellently with receptors , indicating that this compound may also bind to its targets and induce changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse biological activities , suggesting that this compound may also influence various biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEUSSZEUMRKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)
![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)


![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)


![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)